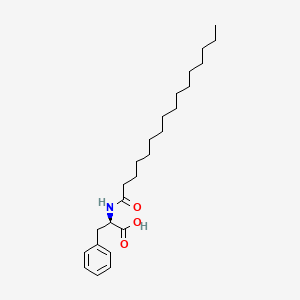

N-Hexadecanoyl-D-phenylalanine

Description

Contextualizing N-Acylated Amino Acids within Lipid Signaling Systems

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules that are structurally related to other important lipid mediators like endocannabinoids. cdnsciencepub.commdpi.com They are characterized by a fatty acyl chain of varying length and saturation attached to an amino acid. This amphiphilic nature allows them to interact with cellular membranes and a variety of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. elifesciences.org

The biosynthesis and degradation of NAAAs are complex and tightly regulated processes. Enzymes such as peptidase M20 domain-containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) play crucial roles in modulating the levels of these signaling lipids in the body. elifesciences.org The diverse combinations of fatty acids and amino acids give rise to a vast array of potential NAAA structures, each with potentially unique biological activities. mdpi.com Research has implicated NAAAs in a variety of physiological functions, including the regulation of energy homeostasis, inflammation, and neurotransmission. nih.gov For instance, N-oleoyl phenylalanine has been shown to regulate energy homeostasis, and stearoyl derivatives of other amino acids have demonstrated neuroprotective activities. nih.gov

Significance of D-Amino Acid Conjugation in N-Hexadecanoyl-D-phenylalanine Research

While the majority of amino acids found in proteins are in the L-configuration, D-amino acids are not merely biological curiosities. They are found in various organisms, from bacteria to humans, and play significant physiological roles. frontiersin.org The conjugation of D-amino acids to other molecules, such as fatty acids, can confer unique properties. For instance, the presence of a D-amino acid can increase resistance to enzymatic degradation, potentially prolonging the biological activity of the compound. google.com

Research into N-acyl-D-amino acids has revealed a range of biological activities. For example, certain N-acyl derivatives of D-tryptophan, D-alanine, and other D-amino acids have shown antibotulinal properties. cdnsciencepub.com Furthermore, studies on N-linoleoyl-D-alanine suggest it may have anti-inflammatory effects. The investigation of chromium (d-phenylalanine)3 complexes has also pointed to the potential for D-phenylalanine conjugates to influence lipid metabolism and insulin (B600854) sensitivity. nih.gov The unique stereochemistry of the D-amino acid can lead to different binding affinities and selectivities for biological targets compared to their L-counterparts.

Overview of Current Academic Research Trajectories for the Compound

Direct and extensive research specifically on this compound is still in its nascent stages. However, its existence and potential for therapeutic application are highlighted in patent literature, which describes protocols for the synthesis of various D-amino acid conjugates of long-chain fatty acids, including this compound, for the treatment of conditions related to dysfunctional lipid metabolism, insulin sensitivity, and inflammation. google.com

Current research trajectories for this compound can be inferred from the broader investigation into N-acylated amino acids and D-amino acid conjugates. Key areas of potential investigation include:

Metabolic Stability and Pharmacokinetics: A primary research focus would be to determine the metabolic fate of this compound and how its D-configuration influences its stability and bioavailability compared to its L-isomer.

Target Identification and Mechanism of Action: Researchers will likely explore the specific cellular targets of this compound, investigating its interaction with receptors, enzymes, and other proteins involved in lipid signaling pathways.

Therapeutic Potential: Building on the suggestions from patent literature, future studies will likely explore the efficacy of this compound in models of metabolic disorders, inflammatory diseases, and neurological conditions. The unique properties conferred by the D-phenylalanine moiety could lead to novel therapeutic applications.

The study of this compound sits (B43327) at the intersection of lipid biology and stereochemistry, offering a promising avenue for the discovery of new bioactive molecules with unique pharmacological profiles. As research into the "endocannabinoidome" and related lipid signaling systems expands, the specific roles and therapeutic potential of individual N-acyl-D-amino acids like this compound are poised to become a significant area of investigation.

Properties

Molecular Formula |

C25H41NO3 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1 |

InChI Key |

BAHIJPSQSKWCJX-HSZRJFAPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Methodologies for N Hexadecanoyl D Phenylalanine Synthesis and Derivatization

Chemical Synthesis Approaches

Chemical methods for the synthesis of N-Hexadecanoyl-D-phenylalanine primarily involve the activation of the carboxylic acid group of hexadecanoic acid to facilitate its reaction with the amino group of D-phenylalanine.

Direct acylation involves the reaction of D-phenylalanine with an activated form of hexadecanoic acid, such as an acyl chloride. For instance, the reaction of D-phenylalanine with hexadecanoyl chloride (palmitoyl chloride) in the presence of a base would yield the desired product. While direct, this method can sometimes lead to side reactions and may require protection of the carboxylic acid group of D-phenylalanine. researchgate.net

A more controlled and widely used approach involves the use of coupling reagents to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of D-phenylalanine. A variety of coupling reagents have been developed for peptide synthesis and are applicable here. peptide.comreddit.combachem.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). researchgate.netreddit.com The use of these reagents often involves a base, such as diisopropylethylamine (DIPEA), and can be performed in a suitable organic solvent like dichloromethane (B109758) (DCM). researchgate.net

| Coupling Reagent | Abbreviation | Byproduct Characteristics |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU), poorly soluble in many organic solvents. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Byproducts are generally less hazardous than those from some other phosphonium reagents. peptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Often used for difficult couplings with high efficiency. |

Another effective strategy for the synthesis of this compound is through the use of activated esters. In this method, hexadecanoic acid is first converted into a more reactive ester, which then readily reacts with the amino group of D-phenylalanine. N-hydroxysuccinimide (NHS) esters are commonly employed for this purpose. nih.govresearchgate.net The NHS ester of palmitic acid can be synthesized and subsequently reacted with D-phenylalanine in a suitable solvent to form the desired N-acylated amino acid. nih.goviris-biotech.de This method is often clean and proceeds under mild conditions.

Aminolysis, the reaction of an amine with an ester to form an amide, can also be utilized. For instance, an ester of hexadecanoic acid, such as the methyl or ethyl ester, can be reacted with D-phenylalanine. This reaction is typically slower than those involving more activated species and may require elevated temperatures or catalysis. Lipases can be employed to catalyze such aminolysis reactions under milder conditions. mdpi.com

| Activating Group | Reactant | General Reaction Conditions |

|---|---|---|

| N-hydroxysuccinimide (NHS) | N-hydroxysuccinimide ester of hexadecanoic acid and D-phenylalanine | Reaction in a suitable solvent, often at room temperature. nih.govresearchgate.net |

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions and with high stereospecificity.

The enzyme Peptidase M20 domain-containing 1 (PM20D1) has been identified as a bidirectional enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids. nih.govwikipedia.orgnih.gov In its synthase capacity, PM20D1 facilitates the condensation of free fatty acids and amino acids. nih.govwikipedia.org Studies have shown that PM20D1 can utilize long-chain fatty acids like oleate (B1233923) and arachidonate (B1239269) as substrates, and it shows a preference for certain amino acids, including phenylalanine. nih.gov This enzymatic approach presents a direct and potentially environmentally friendly route to this compound, although the substrate specificity for D-amino acids specifically would need to be considered.

| Enzyme | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| PM20D1 | Condensation | Free fatty acids and free amino acids | Bidirectional activity (synthesis and hydrolysis). nih.govnih.gov |

A powerful chemo-enzymatic strategy involves the biocatalytic production of the D-phenylalanine precursor followed by chemical acylation. Specifically, stereoinversion cascades can be employed to convert the readily available and less expensive L-phenylalanine into D-phenylalanine. These cascades typically involve a two-step enzymatic process. First, an L-amino acid deaminase or oxidase catalyzes the oxidative deamination of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid. rsc.orgnih.gov In the second step, a D-amino acid dehydrogenase or a D-amino acid aminotransferase stereoselectively reduces and aminates phenylpyruvic acid to D-phenylalanine. rsc.orgpolimi.it This biocatalytic route can achieve quantitative conversion of L-phenylalanine to D-phenylalanine with an enantiomeric excess greater than 99%. rsc.org The resulting D-phenylalanine can then be isolated and acylated using the chemical methods described previously to yield this compound.

| Enzyme System | Starting Material | Intermediate | Reported Conversion/Yield | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| L-amino acid deaminase (from Proteus mirabilis) and D-amino acid dehydrogenase (from Symbiobacterium thermophilum) | L-phenylalanine | Phenylpyruvic acid | Quantitative yield rsc.org | >99% rsc.org |

| Whole-cell biocatalyst (E. coli co-expressing L-amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate (B1220265) dehydrogenase) | L-phenylalanine | Phenylpyruvic acid | Quantitative yield nih.gov | >99% nih.gov |

Compound Names

| Compound Name |

|---|

| This compound |

| Hexadecanoic acid (Palmitic acid) |

| D-phenylalanine |

| Hexadecanoyl chloride (Palmitoyl chloride) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) |

| Diisopropylethylamine (DIPEA) |

| Dichloromethane (DCM) |

| N-hydroxysuccinimide (NHS) |

| (2S, 3S)-tartaric acid |

| Salicylaldehyde |

| Oleate |

| Arachidonate |

| L-phenylalanine |

| Phenylpyruvic acid |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Dicyclohexylurea (DCU) |

Optimization Considerations for Yield and Enantiomeric Purity in Biocatalysis

The biocatalytic synthesis of this compound offers a promising green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. Key to the industrial viability of this approach is the rigorous optimization of reaction parameters to maximize both the yield and the enantiomeric purity of the final product. The primary biocatalysts for this transformation are typically lipases or acylases, which catalyze the N-acylation of D-phenylalanine with a hexadecanoyl donor.

Critical factors influencing the efficiency of this biocatalytic process include the choice of enzyme, reaction medium, temperature, pH, and the nature of the acyl donor. Lipases, for instance, are known for their broad substrate specificity and stability in organic solvents, making them suitable candidates for the acylation of amino acids.

Enzyme Selection and Engineering:

The choice of the biocatalyst is paramount. Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Thermomyces lanuginosus, have demonstrated efficacy in N-acylation reactions. nih.govresearchgate.netmdpi.com The selection is often based on the enzyme's selectivity towards the D-enantiomer of phenylalanine and its activity with long-chain fatty acids like hexadecanoic acid.

Furthermore, protein engineering can be employed to enhance the catalytic properties of existing enzymes. nih.gov Directed evolution or site-directed mutagenesis can be used to improve an enzyme's substrate specificity, enantioselectivity, and stability under process conditions. For instance, modifications to the active site of an enzyme can be made to better accommodate the bulky hexadecanoyl group and favor the D-phenylalanine enantiomer.

Reaction Conditions Optimization:

The optimization of reaction conditions is a multifactorial process. A solvent-free system or the use of non-polar organic solvents like n-hexane is often preferred to minimize side reactions such as hydrolysis of the acyl donor and to facilitate product recovery. nih.govmdpi.com The water content in the reaction medium is a critical parameter that needs to be carefully controlled, as a certain amount of water is often essential for enzyme activity, while excess water can promote hydrolysis. mdpi.com

Temperature and pH also play a crucial role in enzyme activity and stability. The optimal temperature for the synthesis is a trade-off between reaction rate and enzyme stability. For example, in the lipase-catalyzed synthesis of hydroxymethylfurfural esters, optimal temperatures were found to be between 40°C and 50°C. mdpi.com The pH of the reaction medium, particularly in aqueous or biphasic systems, must be maintained at the optimal level for the chosen enzyme to ensure maximum activity and prevent denaturation.

The molar ratio of the substrates, D-phenylalanine and the hexadecanoyl donor (e.g., hexadecanoic acid or its ester), is another important variable. An excess of one substrate may be used to drive the reaction towards product formation.

Enhancing Enantiomeric Purity:

Achieving high enantiomeric purity is often a primary goal in the synthesis of chiral compounds like this compound. While the use of an enantioselective biocatalyst is the primary strategy, further enhancement of enantiomeric excess (ee) can be achieved through various approaches.

One common method is kinetic resolution, where the enzyme selectively acylates one enantiomer from a racemic mixture of phenylalanine, leaving the unreacted enantiomer behind. A patent describes a process where a serine proteinase selectively converts N-acetyl-L-phenylalanine methyl ester to the corresponding acid, allowing for the separation of the unreacted N-acetyl-D-phenylalanine methyl ester. google.com A similar principle can be applied to the synthesis of this compound.

Cascade reactions can also be employed to improve enantiomeric purity. For instance, a phenylalanine ammonia (B1221849) lyase (PAL) can be used in combination with an L-amino acid deaminase (LAAD). nih.gov The PAL may produce a racemic mixture of D,L-arylalanines, and the LAAD can then selectively oxidize the L-enantiomer, which can be removed or recycled, thereby enriching the D-enantiomer. nih.govnih.gov Subsequent N-acylation would then yield the desired this compound with high optical purity.

The following table summarizes key optimization parameters from related lipase-catalyzed N-acylation reactions:

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High regio- and enantioselectivity in N-acylation. | nih.govresearchgate.net |

| Solvent | Solvent-free or n-hexane | Reduces hydrolytic side reactions and improves yield. | nih.govmdpi.com |

| Temperature | 40-60°C | Optimal balance between reaction rate and enzyme stability. | nih.govmdpi.com |

| Substrate Molar Ratio | Excess of one substrate (e.g., 1.5:1 amino alcohol to acid) | Drives reaction equilibrium towards product formation. | nih.gov |

| Water Content | Low (e.g., 2% in n-hexane) | Essential for enzyme activity, but excess leads to hydrolysis. | mdpi.com |

Strategies for Functionalization and Analog Synthesis

The functionalization of this compound and the synthesis of its analogs are of interest for exploring structure-activity relationships and developing new molecules with tailored properties. Modifications can be targeted at three primary sites: the aromatic phenyl ring, the C-terminal carboxyl group, and the N-acyl chain.

Functionalization of the Phenyl Ring:

The phenyl ring of the D-phenylalanine moiety is a prime target for modification. Various substituents can be introduced to alter the molecule's polarity, electronic properties, and steric profile.

One powerful method for aryl functionalization is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction can be used to introduce a wide range of substituents onto the phenyl ring, starting from a halogenated this compound precursor (e.g., para-iodo-N-Hexadecanoyl-D-phenylalanine). This approach allows for the synthesis of polyaromatic and other substituted analogs.

Direct C-H functionalization is another emerging strategy for modifying aromatic residues in amino acids and peptides. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups onto the phenyl ring.

Modification of the Carboxyl Group:

The carboxylic acid terminus of this compound can be readily modified to produce esters, amides, and other derivatives. Standard esterification procedures can be used to synthesize a variety of alkyl or aryl esters.

Amidation of the carboxyl group with different amines or amino acid esters can lead to the formation of peptide-like analogs. Coupling reagents commonly used in peptide synthesis, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), can be employed for this purpose. However, care must be taken to avoid racemization at the alpha-carbon of the D-phenylalanine residue, which can be promoted by the coupling reagents and bases used. uniroma1.it The choice of base, for instance, has been shown to significantly impact the degree of racemization, with pyridine (B92270) being a potentially better choice than DIPEA (N,N-Diisopropylethylamine) for minimizing this side reaction. uniroma1.it

Alterations to the N-Acyl Chain:

The hexadecanoyl (palmitoyl) chain can also be modified to investigate the influence of the lipid component on the molecule's properties. Analogs with different chain lengths (e.g., myristoyl, stearoyl) can be synthesized by using the corresponding fatty acid or its derivative in the initial N-acylation step.

Furthermore, functional groups can be introduced into the acyl chain itself. For example, unsaturated analogs could be prepared using oleic acid or other unsaturated fatty acids. The introduction of functionalities such as hydroxyl groups or branches within the fatty acid chain could also be explored to modulate the compound's physical and biological properties.

The following table outlines potential strategies for the functionalization and analog synthesis of this compound:

| Modification Site | Strategy | Potential Analogs | Reference |

|---|---|---|---|

| Phenyl Ring | Suzuki-Miyaura Cross-Coupling | Biphenyl, naphthyl, and other polyaromatic analogs. | researchgate.net |

| Phenyl Ring | Direct C-H Functionalization | Alkylated, halogenated, or other substituted phenyl analogs. | nih.gov |

| Carboxyl Group | Esterification | Methyl, ethyl, or benzyl (B1604629) esters. | Generic chemical method |

| Carboxyl Group | Amidation (Peptide Coupling) | Amides with various amines or amino acid esters. | uniroma1.it |

| N-Acyl Chain | Variation of Fatty Acid | Analogs with different chain lengths or degrees of saturation. | Generic synthetic method |

Molecular Interactions and Mechanistic Studies of N Hexadecanoyl D Phenylalanine

Binding and Modulation of Specific Receptors and Transporters

N-acyl amino acids are recognized as a versatile class of neuromodulators, capable of engaging novel binding sites on membrane proteins such as ion channels, transporters, and G protein-coupled receptors (GPCRs). nih.gov The specific combination of the acyl chain and the amino acid headgroup dictates the molecule's affinity and functional effect on these targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interactions

Direct studies detailing the interaction between N-Hexadecanoyl-D-phenylalanine and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel are not extensively documented in the current literature. However, the broader family of N-acyl amides, to which this compound belongs, has been shown to modulate TRPV1 activity. TRPV1 is a non-selective cation channel known for its role as a multimodal sensor for noxious stimuli, including heat, acid, and pungent compounds like capsaicin. mdpi.com

A large-scale screening of a library of over 70 N-acyl amides demonstrated that various families of these lipids can induce calcium mobilization in cells expressing TRPV1, indicating agonist activity. nih.gov Notably, a mixture of N-acyl phenylalanine compounds was shown to have activity at TRPV1. nih.gov Other N-acyl amides, such as the endocannabinoid anandamide (B1667382) and N-arachidonoyl dopamine (B1211576) (NADA), are known potent activators of TRPV1. mdpi.com The mechanism of interaction for these lipid modulators often involves a binding pocket that accommodates the acyl chain, with specific residues forming hydrogen bonds with the polar headgroup. mdpi.com While N-acyl proline was identified as a potential TRPV1 inhibitor, the N-acyl phenylalanine family showed agonist effects, suggesting that this compound could potentially act as an activator of the TRPV1 channel. nih.gov

Glycine (B1666218) Transporter Modulation

The glycine transporter GlyT2 is a key regulator of glycine levels at inhibitory synapses, and its modulation is a target for therapeutic development. nih.gov Endogenous lipids, particularly N-acyl amino acids, have been identified as potent, selective, and reversible inhibitors of GlyT2. nih.govmdpi.com The inhibitory activity of these molecules is highly dependent on the structure of both the lipid tail and the amino acid headgroup. frontiersin.org

Research into a series of synthetic N-acyl amino acids has provided detailed insights into their structure-activity relationships at GlyT2. nih.gov The optimal acyl tail for inhibition was identified as a C18 monounsaturated chain, though saturated chains like hexadecanoyl (palmitoyl) also confer activity. frontiersin.org The amino acid headgroup also plays a crucial role. Aromatic N-acyl amino acids, such as an N-oleoyl-L-phenylalanine analogue, were found to be relatively potent inhibitors of GlyT2. nih.gov Stereochemistry is also a factor, with studies showing that for some N-acyl amino acids, the L-isomer possesses a higher maximal inhibition compared to the D-isomer. nih.gov For instance, N-oleoyl-L-phenylalanine inhibited GlyT2 with a half-maximal inhibitory concentration (IC₅₀) of 214 nM. nih.gov This body of evidence suggests that this compound, by virtue of its N-acyl phenylalanine structure, is a likely modulator of GlyT2.

| Compound | Amino Acid Headgroup | Acyl Chain | IC₅₀ (nM) |

|---|---|---|---|

| N-oleoyl-L-phenylalanine | L-Phenylalanine | Oleoyl (C18:1) | 214 |

| N-oleoyl-L-tryptophan | L-Tryptophan | Oleoyl (C18:1) | 54.6 |

| N-oleoyl-L-leucine | L-Leucine | Oleoyl (C18:1) | 143 |

| N-oleoyl-D-lysine | D-Lysine | Oleoyl (C18:1) | 27.7 |

| N-arachidonyl glycine (NAGly) | Glycine | Arachidonoyl (C20:4) | ~9000 |

Exploration of Other Receptor Binding Sites (e.g., Niacin Receptor 2)

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G-protein coupled receptor involved in regulating lipolysis. wikipedia.orgreactome.org Its primary endogenous ligands are β-hydroxybutyrate and butyrate, while it is also the molecular target for the lipid-lowering drug niacin. wikipedia.orgnih.gov

Interestingly, the D-isomer of phenylalanine (DPA) has been reported to possess pharmacological activity at HCAR2. wikipedia.org While the L-isomer is used in protein synthesis, D-amino acids like D-phenylalanine have distinct biological functions that are not fully understood. wikipedia.org The finding that the D-phenylalanine headgroup of the target molecule can interact with this receptor family raises the possibility that this compound could also serve as a ligand. Acylation could potentially modify the binding affinity and efficacy at the receptor. The related receptor, HCAR3 (GPR109B), which shares 95% sequence identity with HCAR2, is also activated by aromatic D-amino acids, including D-phenylalanine, leading to downstream signaling through G-proteins. nih.govresearchgate.net This suggests a potential interaction of this compound with the HCA receptor family, driven by its D-phenylalanine moiety.

Lipid Bilayer Interactions and Membrane Dynamics Modulation

The amphiphilic nature of this compound dictates its interaction with and partitioning into biological membranes. The hydrophobic C16 acyl chain provides a strong anchor for insertion into the nonpolar core of the lipid bilayer, while the D-phenylalanine headgroup resides in the more polar interfacial region. wikipedia.org

Influence on Membrane Fluidity and Permeability

The insertion of amphiphilic molecules into a lipid bilayer can significantly alter its physical properties. Studies on phenylalanine and its derivatives have shown that they can increase membrane permeability. acs.orgnih.govresearchgate.net Phenylalanine itself has been found to decrease the packing density of lipid membranes, which leads to an enhancement of membrane fluidity and an increase in water permeability. researchgate.net

This effect is attributed to the spontaneous intercalation of the molecule into the membrane, where it can disrupt the ordered arrangement of the lipid acyl chains. researchgate.net For this compound, the long hexadecanoyl tail would integrate deeply within the hydrophobic core, while the bulky phenyl group of the headgroup would create local perturbations. Such interactions can reduce the heat required to induce the transition from a rigid gel phase to a more fluid liquid-crystalline state. nih.gov By creating defects and increasing the free volume within the bilayer, the compound can enhance the passive diffusion of water and other small molecules across the membrane. researchgate.netresearchgate.net

Micelle Formation and Amphiphilic Behavior in Biological Mimics

As an amphiphilic molecule, this compound possesses the ability to self-assemble in solution. rsc.org This process is driven by the hydrophobic effect, where the nonpolar hexadecanoyl tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment. nih.gov Depending on concentration and the nature of the solvent, this self-assembly can lead to the formation of various structures, including micelles, fibers, or extended networks that can entrap solvent to form gels. researchgate.netnih.gov

The L-stereoisomer, N-palmitoyl-L-phenylalanine, is a well-studied low molecular weight organogelator (LMWO). rsc.orgrsc.orgresearchgate.net It can self-assemble in edible oils at low concentrations (e.g., 1 wt%) to form a three-dimensional network of fibers, resulting in the formation of an oleogel. rsc.orgrsc.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the amide and carboxylic acid groups and van der Waals forces between the acyl chains. nih.gov The resulting fibrous network immobilizes the solvent, giving the mixture solid-like properties. rsc.org It is highly probable that this compound exhibits similar self-assembling and gelating behaviors due to its near-identical chemical structure.

| Property | Observation for N-palmitoyl-L-phenylalanine | Underlying Mechanism |

|---|---|---|

| Self-Assembly | Forms gels in rapeseed oil at ~1 wt% | Hydrophobic interactions and hydrogen bonding |

| Structure | Creates a 3D network of solid fibers | Aggregation of molecules into high-aspect-ratio structures |

| Thermal Behavior | Exhibits gel-sol and gel-gel transitions | Polymorphic transformations of the solid network |

| Application | Used as an oleogelator in food chemistry | Ability to structure and solidify liquid oils |

Computational Modeling of Membrane Permeation and Insertion

The movement of this compound across biological membranes is a critical factor in its bioavailability and mechanism of action. Due to the compound's amphipathic nature, featuring a long hydrophobic hexadecanoyl tail and a polar D-phenylalanine head, its interaction with the lipid bilayer is complex. Computational modeling provides essential insights into the thermodynamics and kinetics of this process.

Two primary physical models are employed to estimate the permeability of molecules like this compound: the inhomogeneous solubility-diffusion model (ISDM) and chemical kinetics models. mdpi.com The ISDM approach calculates the free energy profile of the molecule as it moves along an axis perpendicular to the membrane surface, providing a potential of mean force (PMF). This requires methods like umbrella sampling to overcome energy barriers. mdpi.com Kinetic models, such as Markov State Models (MSM), describe the elementary steps of permeation and require multiple unconstrained simulations to map transitions between different states of the molecule relative to the membrane. mdpi.com

For this compound, the initial interaction involves the insertion of the hexadecanoyl chain into the hydrocarbon core of the membrane, a process favored by hydrophobic interactions. The hexadecane (B31444) chain is considered a reasonable model for the lipid acyl chains of a bilayer. nih.gov The subsequent translocation of the polar D-phenylalanine headgroup across the nonpolar membrane interior represents the main energy barrier to passive diffusion. The amino acid phenylalanine on its own has been shown to increase membrane permeability. nih.gov Computational models must accurately capture the energetic cost of desolvating the polar headgroup and the conformational changes the entire molecule undergoes during insertion and permeation.

| Model | Methodology | Key Output | Primary Application |

|---|---|---|---|

| Inhomogeneous Solubility-Diffusion Model (ISDM) | Calculates free energy as a function of the solute's position relative to the membrane center, often using umbrella sampling simulations. mdpi.com | Potential of Mean Force (PMF) profile, detailing energy barriers. mdpi.com | Determining the thermodynamic feasibility and major barriers to permeation. |

| Kinetic Markov State Model (MSM) | Uses multiple unbiased molecular dynamics simulations to model transitions between discrete states (e.g., in water, at interface, inside membrane). mdpi.com | Transition probabilities and kinetic rates for each step of the permeation process. mdpi.com | Understanding the kinetic pathways and timescales of membrane transport. |

Enzymatic Biotransformation and Metabolic Pathways

The metabolic fate of this compound is governed by specific enzymatic pathways that regulate the broader class of N-acyl amino acids (NAAs). These pathways involve both hydrolysis and biosynthesis, controlled by distinct enzymes in different cellular compartments.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key intracellular enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide and other bioactive N-acyl amides. mdpi.comnih.gov FAAH is a membrane-bound homodimeric enzyme that functions as a serine hydrolase. nih.govresearchgate.net Research has established FAAH as an intracellular hydrolase for a subset of N-acyl amino acids. nih.govelifesciences.org

While PM20D1 is the primary enzyme for the hydrolysis of certain NAAs like N-arachidonoyl-phenylalanine in most tissues, FAAH is responsible for residual NAA hydrolysis activity that is localized to cellular membranes rather than the cytosol. nih.govelifesciences.org The catalytic activity of FAAH involves the hydrolysis of the amide bond linking the fatty acid to the amino acid, releasing free hexadecanoic acid and D-phenylalanine. Kinetic studies have revealed that FAAH exhibits allosteric behavior, where the binding of a substrate or inhibitor to one active site in the dimer can influence the activity of the second active site. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Serine Hydrolase | researchgate.net |

| Cellular Location | Integral membrane protein (intracellular) | nih.gov |

| Substrates | N-acylethanolamines (e.g., anandamide), N-acyl amino acids, and other fatty acid amides. | mdpi.comnih.gov |

| Quaternary Structure | Homodimer | nih.gov |

| Kinetic Properties | Exhibits allosterism, with communication between the two active sites. | nih.gov |

Biosynthetic Pathways of N-Acyl Amino Acids

The biosynthesis of N-acyl amino acids, including this compound, is a crucial process for generating these signaling lipids, though the pathways are not yet completely understood. mdpi.comnih.gov Enzymatic strategies for forming the amide bond between a fatty acid and an amino acid generally fall into two categories: ATP-dependent and ATP-independent mechanisms. nih.gov

ATP-dependent biosynthesis: This pathway involves acyl-adenylating enzymes. These enzymes use the energy from ATP hydrolysis to activate the carboxylic acid of the fatty acid, forming a high-energy acyl-adenylate intermediate. This activated fatty acid is then susceptible to nucleophilic attack by the amino group of the amino acid, forming the N-acyl amino acid. nih.gov

ATP-independent biosynthesis: This pathway often utilizes hydrolase enzymes, such as lipases or aminoacylases, operating in reverse. nih.gov In this "reverse hydrolysis" or condensation reaction, the enzyme can transiently activate the carboxylic acid through the formation of an acyl-enzyme intermediate or by orienting the substrates favorably within the active site to facilitate direct amide bond formation. nih.gov The secreted enzyme PM20D1 is a key example of an enzyme that can catalyze this condensation reaction. nih.govescholarship.org

Role of Peptidase M20 Domain Containing 1 (PM20D1) in N-Acyl Amino Acid Metabolism

Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a critical regulator of N-acyl amino acid levels. elifesciences.org It is a secreted enzyme found in circulation in both mice and humans that uniquely functions as a bidirectional catalyst. elifesciences.orgnih.gov In vitro and in vivo, PM20D1 can perform both the synthesis of N-acyl amino acids from a free fatty acid and an amino acid, and the reverse hydrolysis reaction, breaking the NAA back down into its constituent parts. escholarship.orgpnas.org

This bidirectional activity positions PM20D1 as a central node in controlling the circulating pool of these bioactive lipids. escholarship.org For example, PM20D1 can catalyze the condensation of oleate (B1233923) and phenylalanine to form N-oleoyl-phenylalanine, as well as the hydrolysis of this product. pnas.org Genetic elevation of circulating PM20D1 leads to a significant increase in various plasma N-acyl amino acids and a hypermetabolic phenotype. nih.gov Conversely, the absence of PM20D1 dramatically reduces the hydrolysis of specific NAAs in tissues like the liver. pnas.org PM20D1's role is primarily extracellular, contrasting with the intracellular hydrolytic activity of FAAH. elifesciences.org Furthermore, PM20D1 circulates in association with lipoproteins, which act as powerful co-activators of its enzymatic activity. nih.gov

| Reaction Direction | Substrates | Product | Physiological Context |

|---|---|---|---|

| Synthesis (Condensation) | Free Fatty Acid (e.g., Hexadecanoic acid) + Free Amino Acid (e.g., D-phenylalanine) | This compound | Increases circulating levels of N-acyl amino acids. nih.govescholarship.org |

| Hydrolysis | This compound | Free Fatty Acid (e.g., Hexadecanoic acid) + Free Amino Acid (e.g., D-phenylalanine) | Decreases circulating levels of N-acyl amino acids. nih.govpnas.org |

Interactions with Proteins and Macromolecular Assemblies

The biological effects of this compound may be mediated through direct binding to specific proteins, thereby modulating their function.

Specific Protein Binding (e.g., Phenylalanine Hydroxylase, Spliceosomes)

Phenylalanine Hydroxylase (PAH): Phenylalanine hydroxylase is the enzyme that catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine catabolism. nih.govmedlineplus.gov The enzyme is allosterically regulated by its own substrate, phenylalanine. Phenylalanine binds not only to the active site but also to a distinct regulatory site located in the N-terminal domain. nih.govnih.gov This allosteric binding induces a significant conformational change that activates the enzyme. nih.gov Studies using hydrogen/deuterium exchange mass spectrometry have shown that phenylalanine binding alters the interaction between the catalytic and regulatory domains, supporting a model where the N-terminus acts as an inhibitory region that is displaced upon activation. nih.gov While this demonstrates a clear interaction for the amino acid phenylalanine, specific binding studies detailing an interaction between the acylated form, this compound, and phenylalanine hydroxylase are not described in the available research.

| Binding Site | Location on PAH | Consequence of Binding |

|---|---|---|

| Active (Substrate) Site | Catalytic Domain | Conversion of Phenylalanine to Tyrosine. nih.gov |

| Allosteric (Regulatory) Site | N-terminal Regulatory Domain (ACT domain) | Induces conformational change, displacing the inhibitory N-terminus and activating the enzyme. nih.govnih.gov |

Spliceosomes: The spliceosome is a large and highly dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). researchgate.net Its assembly occurs in a stepwise manner, involving the sequential recruitment of small nuclear ribonucleoproteins (snRNPs) and numerous other proteins to form a series of complexes (e.g., A, B, and activated B act complexes). researchgate.netnih.gov This process involves extensive remodeling of RNA-RNA and RNA-protein networks to create the catalytic center. nih.gov Small molecules have been identified that can inhibit splicing by stalling the spliceosome at specific intermediate stages, highlighting the potential for chemical probes to modulate its function. researchgate.net However, there is currently no available research data to indicate a direct interaction or binding between this compound and any component of the spliceosome.

Impact on Protein Conformation and Activity

The introduction of this compound into a peptide sequence or its interaction as a ligand can induce significant changes in protein conformation and subsequent biological activity. These effects arise from the unique stereochemistry of the D-amino acid and the biophysical properties of the long-chain fatty acid.

Influence of the D-Phenylalanine Moiety: The substitution of a naturally occurring L-amino acid with its D-enantiomer fundamentally alters the local and global conformation of a peptide backbone. This modification is known to enhance proteolytic stability by making the peptide resistant to degradation by endogenous exopeptidases. nih.gov The altered stereochemistry can enforce specific secondary structures, such as β-turns or helical folds, that would be less favorable with the corresponding L-amino acid. researchgate.net The aromatic side chain of phenylalanine is itself a critical component in molecular recognition, often involved in protein-protein interactions through stacking and hydrophobic interactions. nih.govresearchgate.net The specific orientation of the D-phenylalanine side chain can therefore modulate binding affinity and specificity for protein targets.

Influence of the N-Hexadecanoyl Group: N-terminal acylation with a 16-carbon fatty acid (hexadecanoyl group, or palmitoyl (B13399708) group) introduces a significant hydrophobic anchor to the molecule. This modification is known to play a role in membrane localization for many signaling proteins. acs.org The covalent attachment of fatty acids can influence protein structure and promote interactions with cellular membranes. researchgate.net This lipid chain can drive the insertion of the molecule into hydrophobic pockets of proteins or facilitate its association with the lipid bilayer of cell membranes, thereby concentrating it in specific cellular compartments. wikipedia.org Such membrane binding can lead to conformational changes within protein structural domains, resulting in the activation of their biological activity. wikipedia.org N-terminal capping, in general, has been observed to reduce proteolysis. nih.gov

Synergistic Effects on Conformation and Activity: The combined effect of these two modifications suggests that this compound would act as a conformationally constrained, membrane-tropic, and proteolytically resistant molecule. The acyl chain could serve to anchor the molecule to a protein or membrane, while the D-phenylalanine residue dictates a specific local structure that influences the binding interface.

A well-studied example of how the phenylalanine residue itself can allosterically regulate enzyme activity is observed in Phenylalanine Hydroxylase (PAH). Binding of L-phenylalanine to a regulatory site, distinct from the active site, induces a significant conformational change that shifts the enzyme from a low-activity "resting state" to a high-activity "activated state". nih.govnih.govnih.gov This transition involves the reorientation of the regulatory domain, making the active site more accessible. nih.govacs.org This illustrates the profound ability of the phenylalanine structure to act as a molecular switch that controls protein function. While this example involves the L-enantiomer, it underscores the inherent potential of the phenylalanine moiety to induce functionally significant conformational changes.

The table below summarizes the expected impacts of the distinct molecular features of this compound on protein and peptide properties.

Table 1: Postulated Influence of Molecular Modifications on Peptide/Protein Properties

| Modification | Effect on Conformation | Impact on Activity & Interaction |

|---|---|---|

| D-Amino Acid Incorporation | Induces specific backbone turns and secondary structures. researchgate.net | Enhances stability against proteases. nih.gov Alters binding affinity and specificity to chiral targets like enzyme active sites. |

| N-Terminal Acylation | Promotes association with hydrophobic regions and can induce ordered structures like β-sheets upon membrane interaction. researchgate.net | Facilitates membrane localization and insertion. acs.orgwikipedia.org Can modulate protein-protein interactions and protect against N-terminal degradation. nih.gov |

The following table details the specific, well-documented conformational changes in the enzyme Phenylalanine Hydroxylase (PAH) induced by its ligand, L-phenylalanine, providing a clear example of the amino acid's regulatory power.

Table 2: Example of L-Phenylalanine-Induced Allosteric Regulation of Phenylalanine Hydroxylase (PAH)

| Enzyme State | Inducer | Key Conformational Feature | Resulting Activity |

|---|---|---|---|

| Resting State (RS-PAH) | Low L-Phenylalanine concentration | N-terminal regulatory domain sterically hinders the active site. nih.gov | Low affinity for substrate; basal ("off") enzyme activity. nih.gov |

| Activated State (A-PAH) | High L-Phenylalanine concentration | Binding of L-Phe to an allosteric site causes the regulatory domain to move away from the active site. nih.govnih.govacs.org | Active site becomes fully accessible; high ("on") enzyme activity. nih.gov |

Supramolecular Assembly and Biomaterials Research Applications

Principles of Self-Assembly in N-Hexadecanoyl-D-phenylalanine Systems

The spontaneous organization of this compound molecules into ordered, hierarchical structures is governed by a combination of non-covalent interactions. These weak forces, acting in concert, drive the formation of fibrillar networks that are the basis of organogels and hydrogels.

Role of Hydrophobic Interactions and Aromatic Stacking (π-π Interactions)

The self-assembly process is significantly driven by hydrophobic interactions originating from the long C16 hexadecanoyl (palmitoyl) tail. In aqueous or polar environments, these aliphatic chains aggregate to minimize contact with the solvent, a thermodynamically favorable process that initiates molecular assembly.

Concurrently, the phenyl ring of the D-phenylalanine moiety facilitates aromatic stacking, or π-π interactions. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, contributing to the stability and order of the assembled structures. mdpi.comreddit.comnih.gov The combination of hydrophobic forces and π-π stacking provides the necessary directionality for the molecules to organize into elongated, one-dimensional structures like fibers and ribbons. researchgate.net Studies on similar N-acyl-amino acids have shown that these interactions are crucial for the formation of the three-dimensional network responsible for gelation. rsc.orgresearchgate.net Phenylalanine itself is recognized as one of the smallest molecules capable of forming supramolecular hydrogels, largely due to the interplay of π-π stacking and hydrophobic effects. researchgate.net

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is a critical directional force in the self-assembly of this compound. The amide group (-CONH-) and the carboxylic acid group (-COOH) within the molecule act as both hydrogen bond donors and acceptors. These groups form extensive intermolecular hydrogen-bonding networks, linking adjacent molecules and reinforcing the supramolecular structure. nih.gov

Influence of Chirality on Assembly Morphology (D- vs. L-amino acid derivatives)

Chirality, the "handedness" of the amino acid, plays a pivotal role in determining the morphology of the resulting supramolecular structures. The use of D-phenylalanine instead of its L-enantiomer leads to the formation of assemblies with opposite helicity. For instance, studies on related phenylalanine derivatives have shown that L-enantiomers tend to form left-handed helical nanofibers, while D-enantiomers produce right-handed helical structures. nih.govnih.gov

This stereochemical difference has a profound impact on the self-assembly propensities and can drastically alter the resulting nanostructures. upc.edu While both pure D- and L-enantiomers of uncapped phenylalanine can form gels, attempting to co-assemble a racemic mixture (equal parts D and L) often fails to produce a gel, instead resulting in the formation of crystalline structures that precipitate from the solution. nih.gov This demonstrates that stereochemical purity is crucial for the hierarchical self-assembly into gel-forming nanofibers. The specific chirality of the building block is a powerful tool to control and tune the morphology and properties of the final biomaterial. rsc.org

Formation of Low Molecular Weight Organogels and Hydrogels

This compound is classified as a low-molecular-weight gelator (LMWG) because it can immobilize large volumes of a liquid solvent at low concentrations (often ≤1 wt%). rsc.orgresearchgate.net The process involves dissolving the compound in a solvent, often with heating, and then cooling it to a temperature below its gel-sol transition point.

Gelation Mechanism and Network Formation

The formation of gels by this compound follows a nucleation-dependent self-assembly mechanism. Upon cooling a solution, the molecules begin to aggregate into primary structures, such as nanofibers or ribbons, driven by the non-covalent interactions described previously (hydrophobic effects, π-π stacking, and hydrogen bonding). nih.gov

These primary fibrillar structures continue to grow and eventually entangle or interact at junction zones, forming a three-dimensional network that spans the entire volume of the liquid. rsc.orgresearchgate.net This porous network effectively traps the solvent molecules within its interstices through capillary forces and surface tension, leading to the formation of a viscoelastic solid-like material—the gel. researchgate.net The specific morphology of the aggregates, whether they are fibers, ribbons, or other forms, is influenced by factors such as the solvent used and the conditions of gel preparation. rsc.orgresearchgate.net

Tunability of Gel Properties (e.g., stiffness, rheology)

A key advantage of gels formed from LMWGs like this compound is the tunability of their material properties. The mechanical and rheological characteristics of the gel, such as its stiffness (storage modulus), viscosity, and response to stress, can be precisely controlled. rsc.org

Several factors can be adjusted to tune these properties:

Gelator Concentration: Increasing the concentration of the gelator generally leads to a denser fiber network, resulting in a stiffer and more robust gel. rsc.orgresearchgate.net

Solvent Choice: The polarity and molecular structure of the solvent can significantly affect the intermolecular interactions, altering the morphology of the self-assembled network and thus the gel's properties. nih.gov

Thermal History: The rate of cooling during gel formation can influence the nucleation and growth of the fibers, leading to different network microstructures and, consequently, different mechanical strengths. rsc.orgrsc.org

Additives: The introduction of other molecules or co-solvents can modify the self-assembly process and be used to fine-tune the rheological behavior of the gel. nih.gov

This ability to tailor the gel's properties is crucial for designing materials for specific applications in fields like tissue engineering and drug delivery. researchgate.netrsc.org

Nanostructures Derived from Self-Assembly

N-Hexadecanoyl-phenylalanine, an amphiphilic molecule consisting of a long hydrocarbon chain (hexadecanoyl) attached to a phenylalanine amino acid, exhibits a strong tendency to self-assemble into a variety of ordered nanostructures. This process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid headgroups and van der Waals forces among the long alkyl chains. The aromatic phenyl rings also contribute through π-π stacking interactions, which play a crucial role in the directional and ordered aggregation of the molecules.

Fibrillar, Nanotube, and Spherical Morphologies

The self-assembly of N-hexadecanoyl-phenylalanine predominantly leads to the formation of elongated, high-aspect-ratio fibrillar structures. In low-polarity organic solvents, such as rapeseed oil, N-palmitoyl-L-phenylalanine (the L-enantiomer of the compound) has been shown to form extensive three-dimensional networks of crystalline fibers, resulting in the formation of oleogels at concentrations as low as 1 wt%. rsc.org These systems can exhibit polymorphism, meaning they can form different crystalline structures, or polymorphs, which translates to distinct fibrillar morphologies and gel properties. rsc.org

Electron microscopy reveals that these fibrils are often organized into thicker bundles or spherulitic architectures. nih.gov The specific chirality of the phenylalanine molecule dictates the helical direction of the resulting supramolecular structures. For instance, organogels made from L-phenylalanine derivatives typically exhibit right-handed (P-helical) fibers, while their D-enantiomer counterparts form left-handed (M-helical) fibers. nih.gov This demonstrates that the molecular chirality is directly translated to the macroscopic structure of the assembled material.

While fibrillar structures are most common, related phenylalanine-based amphiphiles can also form other morphologies. For example, the well-studied diphenylalanine (FF) peptide motif is known to form discrete, hollow, and well-ordered nanotubes. nih.gov The self-assembly process can also be manipulated to yield spherical nanostructures or vesicles, often by altering solvent conditions or through coordination with metal ions. digitellinc.com Dynamic transitions between these morphologies, such as from super-helical fibers to nanospheres, can be triggered by external stimuli like redox reactions, highlighting the tunable nature of these systems. digitellinc.com

Table 1: Morphologies of Self-Assembled Phenylalanine Derivatives

| Derivative Family | Common Morphologies | Driving Interactions | Reference |

|---|---|---|---|

| N-Hexadecanoyl-phenylalanine | Fibrils, Helical Ribbons, Spherulites | Hydrogen Bonding, van der Waals, π-π Stacking | rsc.orgnih.gov |

| Diphenylalanine (FF) | Nanotubes, Nanofibrils, Vesicles | Hydrogen Bonding, π-π Stacking | nih.gov |

| Biphenyl-Phenylalanine | Super-helical Fibers, Nanospheres | Hydrogen Bonding, π-π Stacking, Metal Coordination | digitellinc.com |

Engineering Self-Assembled Nanomaterials for Research Applications (e.g., encapsulation studies, scaffold development)

The fibrillar networks formed by the self-assembly of N-hexadecanoyl-phenylalanine and related compounds create porous, biocompatible hydrogels and organogels, making them excellent candidates for biomaterial applications. rsc.org These gels serve as scaffolds that can physically entrap and subsequently provide sustained release of therapeutic molecules. nih.govnih.govsemanticscholar.org The design of these materials allows for the development of delivery systems for both small molecules and large protein biologics. nih.govnih.govsemanticscholar.org

For encapsulation studies, the gel matrix acts as a diffusion barrier, controlling the rate at which an encapsulated drug is released into the surrounding environment. nih.gov The release kinetics can be tuned by modifying the properties of the gel, such as the concentration of the gelator, which affects the density and pore size of the fibrillar network. researchgate.net For example, hybrid hydrogels incorporating poly(N-isopropylacrylamide) nanogels with a phenylalanine-based gelator have demonstrated temperature- and composition-dependent control over drug release. researchgate.net

In the context of scaffold development for tissue engineering, these self-assembled fibrillar networks mimic the structure of the natural extracellular matrix (ECM). digitellinc.com The biocompatibility and tunable mechanical properties of these scaffolds support cell adhesion and proliferation. digitellinc.com Super-helical fibers derived from phenylalanine-based molecules have been shown to facilitate cell adhesion more effectively than simple, non-helical fibers, and the ability to trigger a morphological change from fibers to spheres can be used to induce cell release on demand. digitellinc.com This makes them promising materials for creating dynamic and responsive environments for 3D cell culture and regenerative medicine. mdpi.com

Table 2: Research Applications of Phenylalanine-Based Self-Assembled Materials

| Application Area | Material Type | Function | Key Feature | Reference |

|---|---|---|---|---|

| Encapsulation/Drug Delivery | Hydrogel/Organogel | Sustained release of therapeutics | Porous fibrillar network acts as diffusion barrier | nih.govnih.govsemanticscholar.orgresearchgate.net |

| Scaffold Development | Hydrogel | 3D cell culture, tissue engineering | Mimics extracellular matrix, supports cell adhesion | digitellinc.commdpi.com |

Bio-inspired Material Design and Development

The design of materials using N-hexadecanoyl-phenylalanine is rooted in the principles of bio-inspired design, where molecular structures found in nature are used as inspiration for creating novel functional materials. nih.govnih.gov The self-assembly of this simple, modified amino acid into complex, ordered structures mirrors biological processes where proteins and peptides assemble to form intricate architectures like the fibrils found in amyloid plaques or the cytoskeletal filaments within cells. nih.gov

Researchers leverage the inherent properties of the phenylalanine residue to create these materials. The incorporation of phenylalanine into polymer films, inspired by its role in protein ion channels, has been shown to enhance the ionic selectivity of membranes. nih.govresearchgate.net This demonstrates how a bio-inspired approach, taking cues from the specific function of an amino acid in a biological context, can lead to the development of advanced materials for applications in separations and energy storage. nih.govresearchgate.net

Furthermore, the ability to control the hierarchical assembly from the molecular level (chirality of the amino acid) to the nanoscale (helical fibers) and finally to the macroscale (a stable gel) is a key aspect of bio-inspired materials development. nih.gov By systematically modifying the molecular structure—for example, by changing the length of the acyl chain or altering the amino acid—researchers can fine-tune the properties of the final material. nih.gov This "bottom-up" approach allows for the rational design of biomaterials with tailored mechanical properties, degradation rates, and biological activity, suitable for a wide range of applications from tissue engineering scaffolds to advanced drug delivery systems. rsc.org

Biological Roles and Functional Implications at the Research Level

N-Acyl Amino Acids as Endogenous Signaling Molecules

NAAAs are an important family of endogenous signaling molecules that have gained prominence in research for their diverse biological activities, including analgesic and anti-inflammatory actions. nih.govresearchgate.net More than 70 types of these N-acyl conjugates of amino acids and neurotransmitters have been identified, highlighting their potential roles in the nervous, vascular, and immune systems. nih.gov

N-acyl amino acids are chemically related to endocannabinoids and are considered part of a complex lipid signaling system known as the endocannabinoidome. nih.govmdpi.com This system includes a wide array of fatty acid-derived signaling molecules that play crucial roles in cellular communication. The discovery of anandamide (B1667382), an N-acylethanolamine, as a ligand for cannabinoid receptors spurred the investigation into other fatty acid amides, including NAAAs. nih.govnih.gov These lipids can act as signaling molecules, modulating protein activity or altering membrane properties to influence cellular processes. nih.gov Their amphipathic nature, with a hydrophobic fatty acid tail and a variable amino acid headgroup, allows for a wide range of potential interactions with membrane proteins like G protein-coupled receptors (GPCRs) and ion channels. nih.gov

NAAAs are known to modulate various cellular signaling pathways, although the specific mechanisms are still under investigation. As lipid signaling molecules, they can influence pathways by interacting with receptors, ion channels, and transporters. nih.govnih.gov For example, some NAAAs are known to bind to orphan G protein-coupled receptors. nih.gov The interactions can be complex; a NAAA might diffuse through the cell membrane to interact with intracellular binding sites on ion channels, thereby altering their function. nih.gov They can also bind to extracellular sites on transporters or disrupt the lipid environment of a membrane protein, which in turn alters its signaling dynamics. nih.gov The degradation of NAAAs is largely mediated by the enzyme fatty acid amide hydrolase (FAAH), and inhibition of this enzyme can increase the levels of NAAAs and other related signaling lipids like anandamide, thereby amplifying their signaling effects. hmdb.caresearchgate.net

The following table summarizes the research findings on the biological activities of various N-acyl amino acids, illustrating the functional diversity within this class of molecules.

| N-Acyl Amino Acid | Reported Biological Activity/Role |

| N-Oleoyl Phenylalanine | Regulation of energy homeostasis. nih.gov |

| Stearoyl derivatives of Tyrosine, Serine, Threonine | Exerted neuroprotective activity. nih.gov |

| N-Linoleoyl Tyrosine | Protected against transient cerebral ischemia via CB2 receptor activation. nih.gov |

| N-Arachidonoyl Glycine (B1666218) (NAGly) | Implicated in pain regulation, immunity, and insulin (B600854) secretion. researchgate.net |

| N-Palmitoyl Glycine (PalGly) | Modulates calcium influx and nitric oxide production in sensory neurons; inhibits heat-evoked firing of nociceptive neurons. nih.gov |

| N-Acyl Alanines | Exhibited antiproliferative effects in vitro. nih.gov |

| Oleoyl-D-lysine | Potent and selective inhibitor of the glycine transporter 2 (GlyT2), producing analgesia. nih.gov |

Metabolic Regulation and Energy Homeostasis (Mechanistic Studies)

Emerging research indicates that N-acyl amides, including NAAAs, have significant signaling functions in metabolic homeostasis. hmdb.ca Their dysregulation has been associated with conditions such as diabetes and obesity. hmdb.ca

Specific research has identified N-oleoyl phenylalanine as a regulator of energy homeostasis. nih.gov This finding suggests that other NAAAs with a phenylalanine headgroup, such as N-Hexadecanoyl-phenylalanine, may have similar roles. The constituent amino acid, L-phenylalanine, has been shown to influence energy balance. Studies in healthy males demonstrated that intragastric administration of L-phenylalanine can suppress energy intake. nih.govnih.gov This effect is correlated with the stimulation of gastrointestinal hormones like cholecystokinin (B1591339) (CCK) and peptide-YY (PYY), which are known to regulate appetite. nih.govnih.gov

Emerging Biological Functions and Pathways

Pre-mRNA splicing is a critical step in gene expression where introns are removed from precursor messenger RNA to produce mature mRNA. The inhibition of this process can significantly alter protein production and cellular function.

Research has shown that N-Palmitoyl-phenylalanine, a compound structurally analogous to N-Hexadecanoyl-D-phenylalanine, can inhibit pre-mRNA splicing. medchemexpress.com In experiments using HeLa cell nuclear lysates, N-Palmitoyl-phenylalanine demonstrated splicing inhibition with a half-maximal inhibitory concentration (IC50) greater than 400 μM. medchemexpress.com Interestingly, the compound did not show splicing activity in intact HeLa cells, which may suggest limitations in cell permeability or metabolic stability under those conditions. medchemexpress.com

Table 2: Research Findings on Splicing Inhibition by N-Palmitoyl-phenylalanine

| Assay Type | Compound | Result | IC50 | Source(s) |

|---|---|---|---|---|

| In vitro splicing assay | N-Palmitoyl-phenylalanine | Inhibits pre-mRNA splicing | > 400 μM | medchemexpress.com |

The constituent parts of this compound—a fatty acid and an amino acid—have both been investigated for their roles in inflammatory processes. The fatty acid component, n-hexadecanoic acid (palmitic acid), has been identified as an anti-inflammatory compound through its competitive inhibition of the enzyme phospholipase A(2), a key initiator of the inflammatory cascade. nih.gov Furthermore, the D-enantiomer of phenylalanine has been reported to produce anti-inflammatory effects in animal studies. wikipedia.org Studies on L-phenylalanine have also shown it can attenuate inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in M1 macrophages. researchgate.netnih.gov

The broader class of N-acyl amides is understood to be involved in signaling pathways that regulate inflammation and cell migration. hmdb.ca However, the specific effects can vary; for instance, the related metabolite N-Lactoyl Phenylalanine has been shown to induce an inflammatory response in certain cell models. mdpi.com This highlights the nuanced structure-activity relationship within this class of molecules and indicates that while components of this compound have demonstrated anti-inflammatory potential, further research is required to characterize the action of the complete molecule.

Advanced Analytical and Spectroscopic Characterization of N Hexadecanoyl D Phenylalanine

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is fundamental to elucidating the molecular structure of N-Hexadecanoyl-D-phenylalanine and the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern its self-assembly.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the long aliphatic tail, the phenylalanine aromatic ring, and the chiral center. Similarly, the ¹³C NMR spectrum would provide signals for the carbonyl carbons, the aromatic carbons, and the numerous methylene (B1212753) carbons of the acyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like phenylalanine and other N-acyl amino acids. nih.govbmrb.io

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenylalanine | Aromatic protons (C₆H₅) | 7.20 - 7.40 (m) | 127 - 138 |

| Phenylalanine | α-CH | ~4.5 (dd) | ~55 |

| Phenylalanine | β-CH₂ | ~3.1 (m) | ~38 |

| Phenylalanine | Carboxyl (COOH) | >10 (s, broad) | ~175 |

| Linkage | Amide (NH) | ~8.0 (d) | - |

| Linkage | Amide Carbonyl (C=O) | - | ~173 |

| Hexadecanoyl Chain | α-CH₂ (to C=O) | ~2.2 (t) | ~36 |

| Hexadecanoyl Chain | β-CH₂ | ~1.6 (quint) | ~26 |

| Hexadecanoyl Chain | Bulk methylene (-(CH₂)₁₂-) | ~1.25 (s, broad) | ~29 |

| Hexadecanoyl Chain | Terminal methyl (-CH₃) | ~0.88 (t) | ~14 |

Key: (s) singlet, (d) doublet, (t) triplet, (quint) quintet, (m) multiplet, (dd) doublet of doublets.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound, FTIR is particularly useful for confirming the presence of the amide linkage and studying the hydrogen-bonding interactions that are crucial for the formation of supramolecular structures. rsc.orgnih.gov

The spectra of D- and L-enantiomers are identical due to their identical chemical structures and vibrational modes. thermofisher.com However, differences can be observed between a pure enantiomer and a racemic (DL) mixture because of variations in crystal packing and intermolecular hydrogen bonding. thermofisher.com Key vibrational bands for this compound are identified by comparison with related N-acyl amino acids. rsc.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on data from analogous compounds like N-acetyl-L-phenylalanine and N-palmitoyl-L-phenylalanine. rsc.orgresearchgate.netnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3300 | N-H Stretch | Amide | Indicates hydrogen bonding. |

| 2918, 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic CH₂ | Confirms the long alkyl chain. |

| ~1700 | C=O Stretch | Carboxylic Acid | Indicates the presence of the free acid group. |

| ~1650 | C=O Stretch (Amide I) | Amide | A primary indicator of the amide linkage and sensitive to secondary structure. |

| ~1550 | N-H Bend (Amide II) | Amide | Confirms the amide linkage and is sensitive to hydrogen bonding. |

| ~1470 | C-H Bend | Aliphatic CH₂ | Supports the presence of the alkyl chain. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Characteristic of the phenyl group. |

The electronic properties of this compound are primarily dictated by the aromatic phenyl ring of the phenylalanine moiety, which acts as a chromophore. nih.gov UV-Visible absorption spectroscopy measures the electronic transitions within this chromophore. Phenylalanine typically exhibits characteristic absorption bands in the UV region. omlc.orgrsc.org The long, saturated hexadecanoyl chain does not absorb in this region and is not expected to significantly alter the absorption profile of the phenylalanine core.

Similarly, the intrinsic fluorescence of the molecule originates from the phenyl group. Upon excitation with UV light, the molecule emits light at a longer wavelength. This fluorescence is sensitive to the local microenvironment, making it a useful probe for studying aggregation and binding events. omlc.org

Table 3: UV-Visible Absorption and Fluorescence Properties of the Phenylalanine Chromophore Data is for phenylalanine in an aqueous solution and is expected to be highly representative of this compound. omlc.org

| Technique | Parameter | Typical Wavelength (nm) |

| UV-Visible Absorption | Absorption Maximum (λ_max) | ~257 |

| Fluorescence | Excitation Wavelength (λ_ex_) | ~240 |

| Fluorescence | Emission Maximum (λ_em_) | ~282 |

Microscopic and Imaging Modalities for Supramolecular Structures

While spectroscopic techniques define the molecular characteristics, microscopic modalities are essential for visualizing the higher-order structures that result from the self-assembly of this compound molecules.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanometer scale. mdpi.com It is exceptionally well-suited for characterizing the morphology of self-assembled supramolecular structures. For N-acyl amino acids and other phenylalanine derivatives, AFM has been used to observe the formation of various architectures, including fibers, helical ribbons, and nanotubes. rsc.orgjpn.org

In the context of this compound, AFM can provide detailed topographical images of the resulting assemblies, such as fibrils or nanofibers. rsc.org This allows for the direct measurement of their dimensions, including height and width, and provides insights into their surface texture and packing arrangement on a substrate. In-situ AFM can even be used to monitor the self-assembly process in real-time. rsc.orgrsc.org

Confocal and Optical Microscopy

Confocal and optical microscopy are powerful tools for visualizing the morphology and spatial organization of self-assembled structures formed by amphiphilic molecules like this compound. These techniques offer direct, real-space imaging of micro- and nanostructures in solution or on surfaces.

Optical microscopy, including techniques like polarized optical microscopy (POM), can provide insights into the long-range order and birefringent properties of the assembled structures. The observation of Maltese cross patterns in POM, for example, is indicative of the formation of liquid crystalline phases, a common feature in the self-assembly of lipidated amino acids. While specific studies on this compound are not extensively documented in public literature, the application of these microscopy techniques would be expected to reveal detailed information about its aggregation behavior, including the size, shape, and hierarchical organization of its self-assembled architectures.

| Microscopy Technique | Information Obtained for N-Acyl Amino Acid Analogs | Potential Application for this compound |

| Confocal Microscopy | Visualization of fluorescently labeled self-assembled structures (fibers, vesicles). Three-dimensional reconstruction of aggregates. | Imaging the morphology of self-assembled structures. Determining the spatial distribution of the compound in complex environments. |

| Optical Microscopy | Observation of macroscopic morphology and birefringence. Identification of liquid crystalline phases. | Characterizing the long-range order and texture of self-assembled materials. |

Biophysical Methods for Dynamic and Binding Studies

Understanding the dynamic nature of self-assembly and the binding interactions of this compound requires sophisticated biophysical methods that can probe these processes in solution.

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their assemblies in solution. ddtjournal.com By subjecting a sample to a strong centrifugal field, AUC can provide information on the size, shape, and density of sedimenting species. For a self-assembling system like this compound, AUC is particularly valuable for determining the distribution of aggregate sizes and the equilibrium between monomeric and aggregated states. nih.gov

Sedimentation velocity (SV) experiments would reveal the sedimentation coefficient distribution, which can be correlated to the size and shape of micelles or larger aggregates. Sedimentation equilibrium (SE) analysis, on the other hand, can be used to determine the average molecular weight of the aggregates and to study the thermodynamics of the self-association process. beckman.com Although direct AUC data for this compound is scarce, studies on other amphiphilic peptides demonstrate the power of this technique in characterizing their aggregation states in various solvent conditions. ddtjournal.com

| AUC Experiment Type | Key Parameters Determined | Relevance for this compound |

| Sedimentation Velocity (SV) | Sedimentation coefficient (s), Distribution of species | Characterizing the size and shape of aggregates (e.g., micelles, fibers). |

| Sedimentation Equilibrium (SE) | Molar mass (M), Association constants (Ka) | Determining the degree of aggregation and the thermodynamics of self-assembly. |

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. nih.gov These fluctuations are caused by the diffusion of fluorescently labeled molecules in and out of the volume. By analyzing the correlation of these fluctuations, one can obtain information about the diffusion coefficient, concentration, and aggregation state of the molecules. nih.gov

For this compound, FCS could be employed by either covalently attaching a fluorescent probe or by using a hydrophobic dye that partitions into the core of the self-assembled structures. The diffusion time obtained from FCS measurements is directly related to the hydrodynamic radius of the diffusing species. A significant increase in the diffusion time compared to the monomeric state would provide clear evidence of aggregation. researchgate.net Furthermore, by analyzing the brightness of the diffusing particles, it is possible to determine the aggregation number of micelles. nih.gov

Solvation dynamics experiments probe the reorganization of solvent molecules around a chromophore following electronic excitation. These experiments provide insights into the local environment and dynamics of the solvent, which are crucial for understanding self-assembly processes driven by hydrophobic interactions. acs.org For this compound, which possesses an aromatic phenylalanine moiety, intrinsic fluorescence can potentially be utilized, or a suitable fluorescent probe can be incorporated into the self-assembled structure.

By measuring the time-resolved Stokes shift of the fluorescence emission, one can characterize the polarity and motional dynamics of the solvent molecules in the vicinity of the probe. acs.org In the context of self-assembled structures, these experiments can differentiate between probes located in the hydrophobic core, at the interface with the bulk solvent, or in the more mobile palisade layer of a micelle. Such studies on analogous peptide systems have revealed how solvent interactions at specific residues can direct the pathway of self-assembly, controlling the final morphology of the nanostructures. researchgate.net

X-ray Diffraction and Scattering Techniques for Structural Elucidation

X-ray diffraction and scattering are indispensable tools for determining the atomic and molecular arrangement within crystalline and non-crystalline materials. These techniques are critical for elucidating the detailed structural organization of self-assembled this compound.